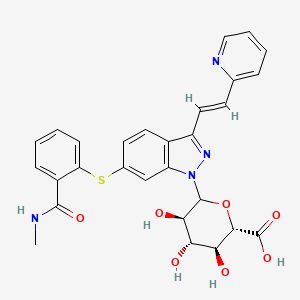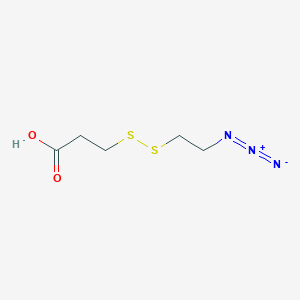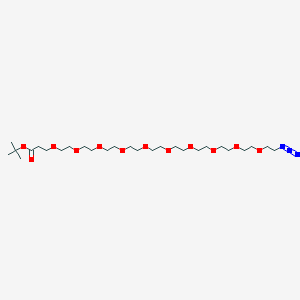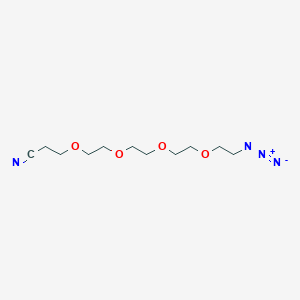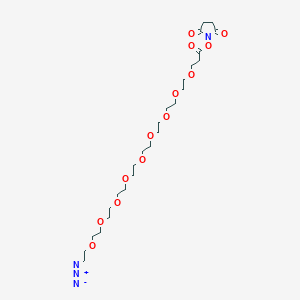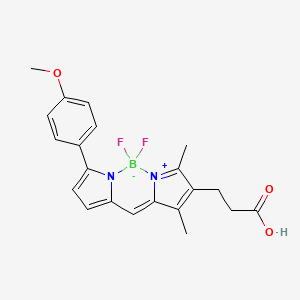
BDP TMR carboxylic acid
Übersicht
Beschreibung
This free carboxylic acid can be used as a non-reactive control in side-by side experiments with other reactive derivatives of BDP TMR. It can also be used for Steglich esterification.
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis Applications
- Benzylation of Carboxylic Acids : A study by Mukaiyama, Shintou, and Kikuchi (2002) demonstrated the use of benzyloxydiphenylphosphine (BDPP), prepared from chlorodiphenylphosphine and benzyl alcohol, in the benzylation of various carboxylic acids. This process involved oxidation-reduction condensation under mild conditions, showcasing the versatility of BDPP in chemical synthesis (Mukaiyama, Shintou, & Kikuchi, 2002).
2. Catalyst Development
- Asymmetric Hydroformylation : Adint and Landis (2014) explored the condensation reactions of bis-3,4-diazaphospholanes (BDPs) functionalized with carboxylic acids for covalent attachment to bead and silica supports. This study contributed to the development of catalysts for immobilized asymmetric hydroformylation (iAHF) of prochiral alkenes (Adint & Landis, 2014).
3. Material Science and Nanotechnology
- Electro-Catalyst Development for Methanol Oxidation : Mondal and Malik (2016) successfully demonstrated the synthesis of platinum nanoparticles on benzene tetra-carboxylic acid doped polyaniline, providing an efficient electro-catalyst for methanol oxidation reaction in acidic medium (Mondal & Malik, 2016).
4. Thermal Safety and Kinetics
- Determination of Safety Parameters : Cong et al. (2021) evaluated the safety parameters, namely Time to Maximum Rate under adiabatic conditions (TMRad), and self-accelerating decomposition temperature (SADT) for a specific carboxylic acid compound. Their study involved kinetic analysis and calorimetric devices, providing insights into the thermal safety of certain chemical compounds (Cong et al., 2021).
5. Environmental Interactions
- Biodegradable Materials : Serrano-Ruiz et al. (2020) characterized compounds released from biodegradable plastics (BDP) to water solutions before biodegradation. This research provides insights into the environmental interactions and impact of BDP materials (Serrano-Ruiz et al., 2020).
6. Biomedical Research and Imaging
- Photosensitizers for Biomedical Applications : Yogo et al. (2005) developed a novel photosensitizer scaffold based on the BODIPY chromophore, which has potential applications in cell photosensitization, oxidative stress studies, or photodynamic therapy due to its high photostability and insensitivity to solvent environment (Yogo et al., 2005).
7. Polymer Science
- Ambipolar Charge Carrier Mobility : Van Pruissen et al. (2014) studied alternating donor–acceptor polymers consisting of diphenyl-benzodipyrrolidone (BDP) and oligothiophene. Their research contributes to the understanding of ambipolar charge transport in polymer science (Van Pruissen et al., 2014).
Eigenschaften
IUPAC Name |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZTGCQHQKUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BF2N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP TMR carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



